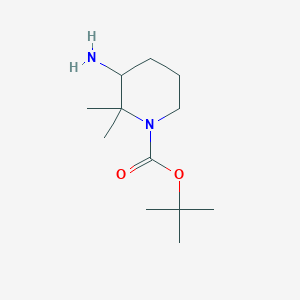

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-2,2-dimethylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C12H24N2O2

Molecular Weight : 228.33 g/mol

CAS Number : 1803606-40-7

The compound features a tert-butyl group, an amino group, and two methyl groups on the piperidine ring. These structural characteristics contribute to its lipophilicity and potential biological activity.

Chemistry

- Intermediate in Organic Synthesis : tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Mechanisms : The compound is employed in studies investigating enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable in biochemical research.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in neuropharmacology and cancer treatment. Its structural features allow it to interact with biological systems effectively.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis.

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, potentially modulating receptors involved in neuroprotection or neurodegeneration. This interaction could lead to beneficial effects in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The findings indicated that these compounds could induce apoptosis through specific molecular pathways, suggesting similar potential for this compound .

Case Study 2: Neuropharmacological Research

In another experimental study, researchers investigated the interaction of piperidine derivatives with dopamine receptors. The results indicated that these compounds could enhance binding affinity to specific receptors in the central nervous system, which may lead to therapeutic applications in treating disorders like Parkinson's disease .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate include:

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

This compound hydrochloride: The hydrochloride salt form of the compound.

This compound methyl ester: The methyl ester derivative of the compound.

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Biologische Aktivität

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1526660-19-4) is a piperidine derivative with significant potential in biological research and pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in enzyme inhibition and receptor ligand studies.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It can function as both an inhibitor and an activator depending on the target enzyme or receptor. This dual functionality is critical in therapeutic contexts, particularly in the modulation of pathways associated with inflammation and immune responses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Receptor Interaction

The compound shows promise as a ligand for various receptors, including muscarinic acetylcholine receptors, which play a role in cognitive functions and could be targeted in Alzheimer's disease therapies.

Study 1: Inhibition of Inflammatory Pathways

In a study examining the effects of this compound on inflammation, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The levels of interleukin-6 (IL-6) were measured post-treatment. The results indicated a dose-dependent reduction in IL-6 levels, suggesting effective modulation of inflammatory pathways through enzyme inhibition.

| Dose (mg/kg) | IL-6 Level Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 45 |

| 300 | 60 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The compound was shown to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. This effect was attributed to its ability to inhibit apoptotic signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide | Amide derivative | Enzyme inhibition |

| tert-Butyl 3-amino-2,2-dimethylpiperidine hydrochloride | Salt form | Receptor binding |

| tert-Butyl 3-amino-2,2-dimethylpiperidine methyl ester | Ester derivative | Biological activity modulation |

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(13)12(14,4)5/h9H,6-8,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPUODUBNLFENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCN1C(=O)OC(C)(C)C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.